(R)-3-(1-Aminoethyl)phenol hydrochloride

Chiral Resolution Enantiomeric Purity Quality Control

(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral, non-racemic phenethylamine derivative existing as a single (R)-enantiomer. Its structure features a meta-substituted phenol ring with an α-methylbenzylamine moiety, providing a primary amine handle and a phenolic hydroxyl group for downstream functionalization.

Molecular Formula C8H12ClNO
Molecular Weight 173.64 g/mol
CAS No. 856563-08-1
Cat. No. B1292865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-Aminoethyl)phenol hydrochloride
CAS856563-08-1
Molecular FormulaC8H12ClNO
Molecular Weight173.64 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)N.Cl
InChIInChI=1S/C8H11NO.ClH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1
InChIKeyINBKHDKLDOGKKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(1-Aminoethyl)phenol hydrochloride (CAS 856563-08-1): A Chiral Building Block for Asymmetric Synthesis


(R)-3-(1-Aminoethyl)phenol hydrochloride is a chiral, non-racemic phenethylamine derivative existing as a single (R)-enantiomer. Its structure features a meta-substituted phenol ring with an α-methylbenzylamine moiety, providing a primary amine handle and a phenolic hydroxyl group for downstream functionalization [1]. This compound is primarily utilized as a key chiral intermediate or reference standard in the synthesis of enantiopure pharmaceuticals, distinguishing it from its (S)-enantiomer and racemic mixture, which have different application profiles [2].

Procurement Risk: Why Racemic or (S)-Enantiomer Cannot Replace (R)-3-(1-Aminoethyl)phenol hydrochloride


For applications requiring defined (R)-stereochemistry, such as synthesizing specific diastereomers, generating chiral reference standards, or conducting enantioselective assays, substituting the target (R)-enantiomer with the racemic mixture or its (S)-counterpart is scientifically invalid. The (S)-enantiomer is the direct precursor to the active pharmaceutical ingredient (API) Rivastigmine, while the (R)-enantiomer serves entirely different roles, often as an impurity marker or a negative control for biological studies [1][2]. Using an incorrect stereoisomer introduces an uncontrolled variable, leading to erroneous analytical results, failed syntheses, and non-compliance with pharmacopoeial impurity profiling requirements.

Quantitative Differentiation of (R)-3-(1-Aminoethyl)phenol hydrochloride from its Stereoisomers


Enantiomeric Excess and Chiral Purity as a Quality Benchmark

The defining characteristic of (R)-3-(1-aminoethyl)phenol hydrochloride is its absolute (R)-configuration, which is produced and procured with a defined enantiomeric excess (ee). Commercial batches from multiple suppliers specify a purity of ≥95% for the hydrochloride salt, but the critical procurement parameter is the chiral purity. The patent literature for producing optically active aminoalkylphenols specifies that the final compounds are obtained in an enantiomeric purity of at least 95% ee, preferably at least 96% ee, and particularly at least 97% ee for the (R)- and (S)-enantiomers, distinguishing them from the racemic mixture (0% ee) [1]. This quantifiable parameter is the primary differentiator from the racemate and the opposite enantiomer.

Chiral Resolution Enantiomeric Purity Quality Control

Distinct Application as a Rivastigmine Impurity Reference Standard

The (R)-enantiomer is a known impurity of the Alzheimer's drug Rivastigmine, which is the (S)-enantiomer. While the (S)-enantiomer is the key intermediate for the API, the (R)-enantiomer is explicitly required as a reference standard for chiral purity assays in drug substance and product release [1]. A closely related derivative, (R)-3-(1-aminoethyl)phenol 4-methylbenzenesulfonate, is formally cataloged as 'Rivastigmine Impurity 54', cementing the role of this scaffold in pharmaceutical quality control (QC) . The regulatory need for an enantiopure (R)-isomer standard creates a non-substitutable demand that cannot be fulfilled by the racemate or (S)-enantiomer.

Pharmaceutical Analysis Impurity Profiling Rivastigmine

Differentiated Synthetic Utility: A Chiral Pool Synthon

As a chiral pool synthon, (R)-3-(1-aminoethyl)phenol hydrochloride enables the construction of complex molecules with defined stereochemistry. The disclosed chemoenzymatic synthesis of (S)-Rivastigmine is highly enantioselective (>99% ee), producing the (S)-enantiomer specifically [1]. The availability of both (R)- and (S)-enantiomers in high purity allows for the systematic investigation of stereochemistry-activity relationships (SSAR) in drug discovery. The (R)-enantiomer can serve as a negative control or a building block for diastereomers that are inaccessible from the (S)-enantiomer, a capability a racemic mixture cannot provide due to the complexity of diastereomeric separation.

Asymmetric Synthesis Chiral Auxiliary Building Block

Primary Application Scenarios for (R)-3-(1-Aminoethyl)phenol hydrochloride


Pharmaceutical Impurity Reference Standard for Chiral HPLC Analysis

Analytical development and quality control (QC) laboratories require the (R)-enantiomer as a certified reference material for validating chiral chromatographic methods and quantifying the undesired (R)-impurity in (S)-Rivastigmine active pharmaceutical ingredient (API) and finished drug products. This application is mandated by ICH guidelines on chiral drug substance purity [1].

Stereochemistry-Activity Relationship (SSAR) Studies in Neurological Drug Discovery

In early-stage drug discovery, the (R)-enantiomer serves as a critical tool compound. It acts as the enantiomeric counterpart (or 'distomer') to the (S)-enantiomer (eutomer) in paired assays against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), mapping the stereospecificity of target engagement for lead optimization of new chemical entities [1].

Asymmetric Synthesis of Chiral Drug Intermediates and Natural Products

Synthetic chemists use the enantiopure (R)-aminophenol as a starting material or chiral auxiliary to install a defined stereocenter in more complex target molecules. It enables the direct synthesis of (R)-configured amides, sulfonamides, or heterocycles, bypassing wasteful racemic synthesis and chiral resolution sequences [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-3-(1-Aminoethyl)phenol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.